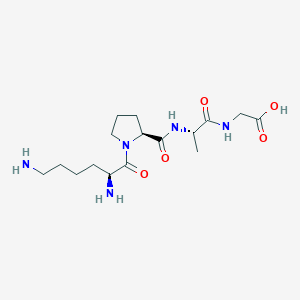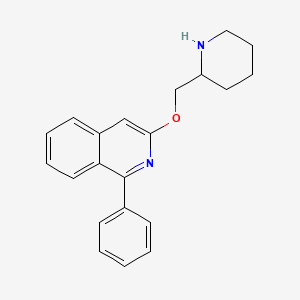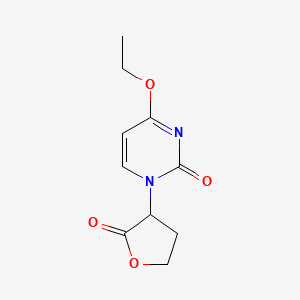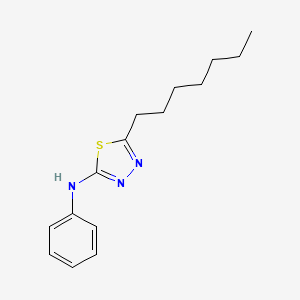
N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a pyrrole ring, and a phenylacetamide moiety. Its chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide typically involves the reaction of 2-(2-((dimethylamino)methyl)-1H-pyrrol-1-yl)aniline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(2-(2-((dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetic acid.
Reduction: Formation of N-(2-(2-((dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(2-((Dimethylamino)methyl)phenyl)acetamide: Similar structure but lacks the pyrrole ring.
N-(2-(2-((Dimethylamino)methyl)-1H-indol-1-yl)phenyl)acetamide: Contains an indole ring instead of a pyrrole ring.
N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)benzamide: Contains a benzamide group instead of an acetamide group.
Uniqueness
N-(2-(2-((Dimethylamino)methyl)-1H-pyrrol-1-yl)phenyl)acetamide is unique due to the presence of both the dimethylamino group and the pyrrole ring, which confer specific chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
63743-01-1 |
|---|---|
Formule moléculaire |
C15H19N3O |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
N-[2-[2-[(dimethylamino)methyl]pyrrol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C15H19N3O/c1-12(19)16-14-8-4-5-9-15(14)18-10-6-7-13(18)11-17(2)3/h4-10H,11H2,1-3H3,(H,16,19) |
Clé InChI |
NKIHZGPDLLAUDR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1N2C=CC=C2CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B15213654.png)













